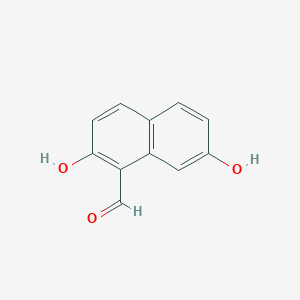

2,7-Dihydroxy-1-naphthaldehyde

Übersicht

Beschreibung

2,7-Dihydroxy-1-naphthaldehyde (2,7-DHN) is a naturally occurring compound found in a variety of plants, including the bark of the Chinese cinnamon tree. It is a phenolic aldehyde, which means it contains a single aldehyde group and two hydroxyl groups. 2,7-DHN has been studied extensively for its potential medicinal properties, including its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, 2,7-DHN has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Molecular Recognition

2-Hydroxy-1-naphthaldehyde has been highlighted as a versatile building block for the synthesis of various fluorescent chemosensors. It is particularly valued for its functionalized fluorescent backbone, capable of interacting with different cations and anions through several mechanistic pathways, including CHEF, PET, and ICT, among others. This molecule's unique structure, featuring a hydrogen bond donor site at the OH moiety and a hydrogen bond acceptor site at the aldehyde group, makes it an excellent candidate for developing sensors that can detect a wide range of substances, from toxic species to reactive substrates and nerve agents (Das & Goswami, 2017).

Catalysis and Synthesis

The chemical versatility of 2-hydroxy-1-naphthaldehyde derivatives has been exploited in asymmetric catalysis, where it serves as a precursor for the synthesis of optically pure compounds and facilitates reactions leading to high enantioselectivity. This showcases its role in the creation of complex molecules and potentially active pharmaceutical ingredients (Quan-Zhong Liu et al., 2003).

Metal Complexes and Nanoparticle Synthesis

Research indicates that 2-hydroxy-1-naphthaldehyde-based ligands are integral in forming complexes with metals, which are extensively studied for their applications in catalysis, material synthesis, and biological systems. These complexes are useful in synthesizing metal oxide nanoparticles like ZnO and CdO, which have broad applications in electronics, solar cells, and catalysis (T. Xaba et al., 2016).

Sensor Development for Environmental and Biological Applications

The molecule's ability to form Schiff base derivatives makes it a key component in developing fluorescent chemosensors for detecting environmentally and biologically relevant ions, such as Al3+. These sensors offer selectivity and sensitivity crucial for monitoring metal ion levels in various contexts, highlighting the compound's significance in environmental monitoring and health (C. David et al., 2021).

Antiprotozoal Activities

Naphthalene derivatives, closely related to 2,7-dihydroxy-1-naphthaldehyde, have shown promising antiprotozoal and cytotoxic activities. This suggests potential medicinal applications, specifically in treating diseases caused by protozoan parasites (S. Ganapaty et al., 2006).

Eigenschaften

IUPAC Name |

2,7-dihydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-6-10-9-5-8(13)3-1-7(9)2-4-11(10)14/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBPRJJZUISDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dihydroxy-1-naphthaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What was the main objective of the study presented in the paper "Synthesis and study of new indoline spiropyran and its derivative with α-lipoic acid exhibiting low cytotoxicity"?

A1: The study aimed to synthesize a novel indoline spiropyran derivative conjugated with α-lipoic acid and evaluate its cytotoxicity. The researchers successfully synthesized the target compound and demonstrated its low cytotoxicity in vitro, suggesting its potential for further biological applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.